N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide
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Overview
Description
N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide is a complex organic compound with a unique structure that combines a cyclopropyl group, an indene derivative, and a formamidoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Indene Derivative Synthesis: The indene derivative can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Amidation Reaction: The final step involves the formation of the formamidoacetamide moiety through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, modulating the activity of the target molecules and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]propionamide
- **N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]butyramide
Uniqueness
N-[cyano(cyclopropyl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)formamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]-2,3-dihydro-1H-indene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c18-9-15(12-5-6-12)20-16(21)10-19-17(22)14-7-4-11-2-1-3-13(11)8-14/h4,7-8,12,15H,1-3,5-6,10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEFWATVKOKBRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NCC(=O)NC(C#N)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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